molecular formula C21H20N4O2 B11270429 3-(4-methoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole

Cat. No.: B11270429
M. Wt: 360.4 g/mol
InChI Key: OOPNNUFQSZNHON-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 4-methoxybenzaldehyde: This can be synthesized from 4-methoxytoluene through oxidation.

    Formation of the pyrazole ring: This involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions.

    Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with an appropriate nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-(4-methoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole is unique due to its combination of a methoxyphenyl group, a pyrazolyl group, and an oxadiazole ring

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O2/c1-13(2)14-4-6-15(7-5-14)18-12-19(24-23-18)21-22-20(25-27-21)16-8-10-17(26-3)11-9-16/h4-13H,1-3H3,(H,23,24)

InChI Key

OOPNNUFQSZNHON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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